molecular formula C18H18N2O3S B15007464 N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide

N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide

Cat. No.: B15007464
M. Wt: 342.4 g/mol
InChI Key: ZPLJADRIICCYSM-UHFFFAOYSA-N
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Description

N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a benzyl group, a methoxy group, a methyl group, and a sulfonamide group attached to it, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using reagents like dimethyl sulfate or methyl iodide.

    N-Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.

    N-Methylation: The methyl group can be introduced via methylation of the nitrogen atom using methyl iodide.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and greener reaction conditions to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes like dihydropteroate synthetase, which is crucial for bacterial folic acid synthesis. The quinoline core can interact with DNA and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methylquinoline-5-sulfonamide
  • 8-methoxyquinoline-5-sulfonamide
  • N-methylquinoline-5-sulfonamide

Uniqueness

N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyl, methoxy, and sulfonamide groups enhances its potential for diverse applications in medicinal chemistry and other fields.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-benzyl-8-methoxy-N-methylquinoline-5-sulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-20(13-14-7-4-3-5-8-14)24(21,22)17-11-10-16(23-2)18-15(17)9-6-12-19-18/h3-12H,13H2,1-2H3

InChI Key

ZPLJADRIICCYSM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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